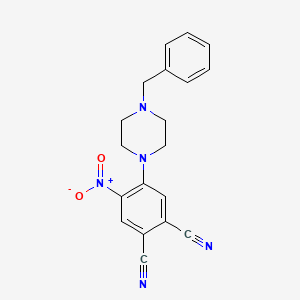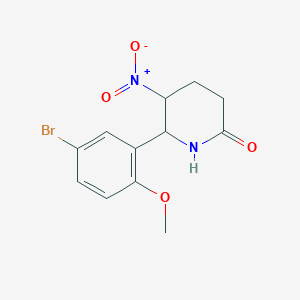
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone
Overview
Description
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone, also known as BPN or NSC-231499, is a chemical compound that has been extensively studied for its various biological activities. BPN belongs to the class of piperidinone derivatives, which have been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone is not fully understood, but studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been found to exhibit various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. Studies have shown that 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone induces apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone in lab experiments is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone also exhibits antimicrobial activity, which could be useful in the development of new antibiotics. However, one of the limitations of using 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone in lab experiments is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone. One direction is to investigate the structure-activity relationship of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs to identify more potent and selective compounds for anticancer and antimicrobial therapy. Another direction is to explore the mechanism of action of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its potential targets in cancer and microbial cells. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and efficacy of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs. Finally, the in vivo efficacy and toxicity of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs need to be evaluated in animal models to determine their potential as therapeutic agents.
Scientific Research Applications
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been extensively studied for its pharmacological properties, particularly its antitumor and antimicrobial activities. Studies have shown that 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been found to possess antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
properties
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4/c1-19-10-4-2-7(13)6-8(10)12-9(15(17)18)3-5-11(16)14-12/h2,4,6,9,12H,3,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLENYWMBGSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



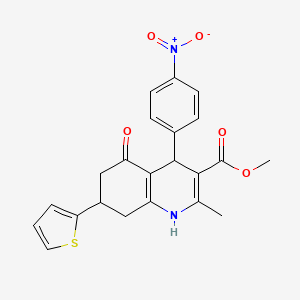
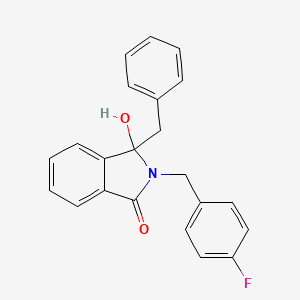
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3932464.png)
![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)

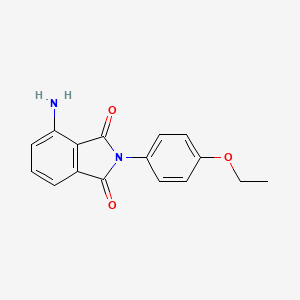
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)
